(E,Z)-4,6-Hexadecadien-1-ol chemical properties
(E,Z)-4,6-Hexadecadien-1-ol chemical properties
An In-depth Technical Guide to (E,Z)-4,6-Hexadecadien-1-ol
Abstract
(E,Z)-4,6-Hexadecadien-1-ol is a conjugated dienyl alcohol with significant biological relevance, primarily known as a component of the sex pheromone of the Persimmon Fruit Moth, Stathmopoda masinissa.[1] This technical guide provides a comprehensive overview of its chemical properties, including spectroscopic data, and details stereoselective synthetic methodologies. The document is intended for researchers, scientists, and professionals in drug development and chemical ecology, offering detailed experimental protocols and visual representations of synthetic pathways to facilitate further research and application.
Chemical Properties
(E,Z)-4,6-Hexadecadien-1-ol is a long-chain fatty alcohol. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | [2][3] |
| Molecular Weight | 238.41 g/mol | [2][3] |
| IUPAC Name | (4E,6Z)-hexadeca-4,6-dien-1-ol | [4] |
| Monoisotopic Mass | 238.22966 Da | [4] |
| Physical State | Oily liquid | [5] |
| Boiling Point | 120°C at 0.4 mmHg | [5] |
| Topological Polar Surface Area | 20.2 Ų | [3][6][7][8] |
| XLogP3-AA (Predicted) | 5.9 | [6][7] |
Spectroscopic Data
The structural confirmation of (E,Z)-4,6-Hexadecadien-1-ol and its isomers is typically achieved through a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy : The IR spectrum of the related (4Z,6Z) isomer shows a characteristic absorption at 3325 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[5] A peak at 1600 cm⁻¹ indicates C=C stretching.[5] For isomers with a trans double bond, an absorption around 980 cm⁻¹ is expected, while a cis double bond shows absorption around 720 cm⁻¹.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is crucial for determining the stereochemistry of the double bonds. The spin-spin coupling constant (J-value) for protons across a trans double bond is typically around 15.0 Hz, whereas for a cis double bond, it is around 10.0 Hz.[5]
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Mass Spectrometry (MS) : In Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron impact ionization, the alcohol and its corresponding acetate derivative typically show a base peak at m/z 79.[9] This fragmentation pattern is characteristic of the 4,6-diene structure.[9][10]
Synthesis and Experimental Protocols
The stereoselective synthesis of (E,Z)-4,6-Hexadecadien-1-ol is critical for producing a biologically active compound with high isomeric purity (>95%).[1] A common synthetic approach involves the Wittig reaction to establish the (Z)-double bond.[1][10]
General Synthetic Workflow
A representative stereoselective synthesis is outlined below. The process begins with commercially available 4-pentynol and involves the creation of the (E)-double bond, followed by the formation of the (Z)-double bond via a Wittig reaction.[1][10]
Caption: Stereoselective synthesis of (E,Z)-4,6-Hexadecadien-1-ol and its derivatives.
Detailed Experimental Protocols
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Protection of 4-Pentynol : 4-Pentynol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) in a solvent like dichloromethane (DCM) to protect the hydroxyl group, yielding 4-(2'-tetrahydropyranyloxy)-1-pentyne.[1]
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Formation of the (E)-Aldehyde : The protected alkyne undergoes hydroxymethylation to introduce the (E)-double bond and form the aldehyde, 6-(2'-Tetrahydropyranyloxy)-hex-2(E)-en-1-al.[1][10]
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Wittig Reaction for (Z)-Double Bond : The (E)-aldehyde is reacted with n-decyltriphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) in an appropriate solvent like tetrahydrofuran (THF).[1] This reaction stereoselectively forms the (Z)-double bond, resulting in the protected (E,Z)-4,6-Hexadecadien-1-ol.[1]
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Deprotection : The tetrahydropyranyl (THP) protecting group is removed by treating the product with an acid catalyst, such as p-toluenesulfonic acid (PTSA), in methanol to yield the final product, (E,Z)-4,6-Hexadecadien-1-ol, with an approximate yield of 80%.[1]
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Purification : The final compound is purified using column chromatography to achieve high isomeric purity.[1] The purity is confirmed by Gas Chromatography (GC) analysis.[1][10]
Biological Activity and Signaling
(E,Z)-4,6-Hexadecadien-1-ol is a key sex pheromone component for the Persimmon Fruit Moth (Stathmopoda masinissa), an agricultural pest in East Asia.[1][9] Pheromones are chemical signals used for communication between individuals of the same species. In this context, the alcohol, along with its acetate and aldehyde derivatives, acts as a sex attractant released by females to attract males for mating.[1]
The specific ratio of these components can vary and is crucial for eliciting a behavioral response.[10] For instance, in some populations, a 1:1:1 mixture of the alcohol, acetate, and aldehyde is effective, while in others, the acetate alone is the primary attractant.[1]
Caption: Role of the compound and its derivatives in the pheromone signaling pathway.
References
- 1. chesci.com [chesci.com]
- 2. (4Z,6E)-4,6-hexadecandien-1-ol [webbook.nist.gov]
- 3. Hexadecadien-1-ol | C16H30O | CID 6438005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (4e,6z)-4,6-hexadecadien-1-ol (C16H30O) [pubchemlite.lcsb.uni.lu]
- 5. tandfonline.com [tandfonline.com]
- 6. (10Z,12E)-10,12-Hexadecadien-1-ol | C16H30O | CID 12300194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 10,12-Hexadecadien-1-ol | C16H30O | CID 5353007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexadeca-3,6-dien-1-ol | C16H30O | CID 71414559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
